2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common starting materials may include substituted pyridines and quinolines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-: can be compared with other pyridinone derivatives and quinoline-based compounds.
Similar compounds: 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-, 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- lies in its specific structure, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
CAS No. |
139548-12-2 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-ethyl-3-[(2-methoxyquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H21N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h5-10,20H,4,11H2,1-3H3,(H,21,23) |
InChI Key |
BMFQESNBBBGHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N=C2OC)C |
Origin of Product |
United States |
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